molecular formula C7H6F3N3O2 B1375789 1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1375244-62-4

1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1375789
CAS RN: 1375244-62-4
M. Wt: 221.14 g/mol
InChI Key: NDECZUSNAWDZJW-UHFFFAOYSA-N
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Description

The compound “1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The trifluoromethyl group (-CF3) is a common substituent in organic chemistry known for its high electronegativity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a cyclopropyl group and a trifluoromethyl group . The carboxylic acid group (-COOH) is attached to the 4-position of the triazole ring .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-arylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic and polar . The trifluoromethyl group would increase the compound’s overall electronegativity .

Scientific Research Applications

Synthesis and Characterization

  • Antimicrobial Activity : Compounds similar to 1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and shown to possess antimicrobial properties. These include derivatives like 5-methyl-1H-1,2,3-triazole-4-carboxylic acid and 1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazole-4-carbohydrazides. The antimicrobial activity of these compounds was confirmed through various screening processes (Holla et al., 2005).

  • Molecular and Crystal Structures : Studies have been conducted on the molecular and crystal structures of triazole derivatives, including 4-cyclopropyl-1H-1,2,3-triazole, which shares structural similarities with the compound . These studies provide insights into the molecular configuration, bond distances, and π-electron density within the triazole ring, important for understanding the compound's chemical behavior (Boechat et al., 2010).

Synthesis for Medicinal Chemistry

  • Preparation for Biologically Active Compounds : The use of 5-amino-1,2,3-triazole-4-carboxylic acid, a closely related compound, in the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold has been explored. This includes synthesizing triazoles active as HSP90 inhibitors, demonstrating the compound's potential in medicinal chemistry (Ferrini et al., 2015).

Chemical Properties and Synthesis Techniques

  • Crystal Structures and Chemical Interactions : Research on crystal structures of various triazole derivatives, including those with cyclopropyl and carboxylate groups, has been performed. This research is crucial for understanding the compound's chemical properties, including π-electron density and molecular interactions (Boechat et al., 2016).

  • Regioselective Synthesis Techniques : Techniques for regioselective synthesis of triazoles have been developed, such as the CF3-directed cyclization of 1-trifluoromethyl-1,3-dicarbonyl compounds with azides. This method offers a general approach to synthesizing acyl-5-trifluoromethyl-1,2,3-triazoles, highlighting the versatility in synthesizing triazole derivatives (Rozin et al., 2012).

Applications in Drug Discovery and Development

  • Anticancer Activity Screening : The synthesis of 1H-1,2,3-triazole-4-carboxamide derivatives, related to the compound , has been conducted for anticancer activity screening. This research underscores the potential of triazole derivatives in the development of new cancer therapies (Pokhodylo et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many triazole derivatives are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase and disrupt the synthesis of ergosterol, a key component of the fungal cell membrane .

Future Directions

The future directions for this compound would depend on its potential applications. Given the wide range of biological activities exhibited by triazole derivatives, it could be a candidate for further study in medicinal chemistry .

properties

IUPAC Name

1-cyclopropyl-5-(trifluoromethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)5-4(6(14)15)11-12-13(5)3-1-2-3/h3H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDECZUSNAWDZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=C(N=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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